
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Overview
Description
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a cinnamamide derivative characterized by a 4-aminobutyl chain attached to the amide nitrogen and a 4-hydroxy-3-methoxyphenyl group on the α,β-unsaturated carbonyl system (Figure 1). This compound belongs to a class of phenolic amides frequently isolated from plants such as Lycium species (e.g., Lycium yunnanense and Lycium barbarum) and exhibits structural similarities to bioactive molecules with anti-inflammatory, antiviral, and antioxidant properties .
Biological Activity
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, also known as feruloylputrescine (CAS 501-13-3), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a prop-2-enamide backbone with a hydroxyl and methoxy substitution on the aromatic ring, which may contribute to its biological activity. Below is a summary of its physical properties:
Property | Value |
---|---|
Molecular Weight | 252.32 g/mol |
Appearance | Yellow solid |
Purity | ≥95% |
Antioxidant Activity
Research indicates that feruloylputrescine exhibits antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from damage caused by oxidative agents .
Anti-inflammatory Effects
Feruloylputrescine has been documented to possess anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, in various cell types. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis. In vitro studies have reported effective inhibition of pathogenic strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of feruloylputrescine. It appears to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This property may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- Antioxidant Study : A study evaluating the antioxidant capacity of feruloylputrescine showed a significant reduction in lipid peroxidation levels in treated cells compared to controls, indicating its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage .
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, feruloylputrescine treatment resulted in decreased levels of inflammatory markers, suggesting its efficacy as an anti-inflammatory agent in immune modulation therapies .
- Antimicrobial Efficacy : A comprehensive analysis revealed that feruloylputrescine exhibited minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent .
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
- Cancer Research :
Agricultural Applications
- Plant Growth Regulator :
- Pesticidal Properties :
Chemical Industry Applications
-
Synthesis of Novel Compounds :
- Due to its unique structure, this compound serves as a building block for synthesizing other chemical entities. It can be utilized in the development of new pharmaceuticals and agrochemicals .
- Formulation Development :
Data Table: Summary of Applications
Application Area | Specific Uses | Research Findings |
---|---|---|
Pharmaceuticals | Antioxidant, anti-inflammatory, neuroprotective | Significant reduction in oxidative stress markers |
Cancer treatment | Inhibition of tumor growth in specific cell lines | |
Agriculture | Plant growth regulator | Enhanced crop yield and biomass |
Natural pesticide | Effective pest deterrent without harming beneficial insects | |
Chemical Industry | Synthesis of novel compounds | Used as a building block for new chemical entities |
Formulation development | Improves efficacy of active ingredients |
Case Studies
-
Clinical Trials on Neuroprotection :
- A double-blind study involving patients with early-stage Alzheimer's demonstrated that participants receiving Subaphylline showed improved cognitive function compared to the placebo group .
-
Field Studies on Crop Yield :
- A multi-year agricultural study revealed that crops treated with this compound exhibited a 20% increase in yield over untreated controls under similar environmental conditions .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are employed for structural elucidation of N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, and how are data interpreted?
Answer: Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, NMR data for analogous compounds (e.g., chemical shifts for enamide protons: δ 6.2–7.5 ppm) are cross-referenced with computational predictions .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., m/z 306.1558 for [M+H]⁺) to confirm molecular formula .
- Infrared (IR) Spectroscopy: Identification of functional groups like amide C=O (~1650 cm⁻¹) and phenolic O-H (~3400 cm⁻¹) .
Q. What natural sources or biosynthetic pathways yield structurally related acrylamide derivatives?
Answer: Analogous compounds, such as (E)-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylprop-2-enamide (Moupinamide), are isolated from plants like Boerhavia diffusa via liquid chromatography-mass spectrometry (LC-MS) -guided metabolomics . In Brachypodium distachyon, similar metabolites are identified through global metabolomic profiling using hybrid quadrupole-Orbitrap platforms . Biosynthetically, these derivatives arise from phenylpropanoid pathways , involving cinnamic acid intermediates .
Q. How is compound purity validated in synthetic or isolation workflows?
Answer:
- Chromatography: HPLC (C18 columns, acetonitrile/water gradients) or TLC (silica gel, UV visualization) to assess homogeneity .
- Spectroscopic Purity: ¹H NMR integration of residual solvent peaks and HRMS isotopic pattern matching .
- Melting Point Analysis: Consistency with literature values (e.g., 128–132°C for Z-isomers) .
Advanced Research Questions
Q. What experimental strategies resolve E/Z isomerism in prop-2-enamide derivatives?
Answer:
- NOESY NMR: Nuclear Overhauser effects differentiate E (trans, no coupling between α,β-protons) and Z (cis, observed coupling) configurations .
- Chromatographic Separation: Chiral columns or reverse-phase HPLC isolate isomers, as seen in studies of N-feruloyltyramine derivatives .
- X-ray Crystallography: Definitive stereochemical assignment via SHELX-refined crystal structures (e.g., CCDC deposition codes) .
Q. How are contradictions in bioactivity data for acrylamide derivatives addressed?
Answer: Discrepancies (e.g., antioxidant vs. pro-oxidant effects) are mitigated by:
- Assay Standardization: Uniform cell lines (e.g., HepG2 for oxidative stress studies) and controls (e.g., ascorbic acid) .
- Stereochemical Controls: Testing both E and Z isomers, as configuration impacts receptor binding .
- Purity Reassessment: Eliminating interference from co-isolated metabolites (e.g., flavonoids in plant extracts) .
Q. What computational approaches predict pharmacokinetic properties of this compound?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NADPH oxidase .
- ADMET Prediction: SwissADME or ProTox-II for bioavailability, toxicity, and metabolic stability (e.g., CYP450 inhibition risk) .
- Quantum Mechanical Calculations: DFT (B3LYP/6-31G*) optimizes geometry for docking studies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ in three primary aspects:
Nitrogen-side chain modifications: Length (ethyl vs. butyl), functional groups (amino, acetamido, hydroxyl, methoxy).
Aromatic ring substituents : Position and number of hydroxy/methoxy groups.
Stereochemistry : E (trans) vs. Z (cis) configuration of the α,β-unsaturated double bond.
Comparative Analysis of Structural Analogs
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
Side-Chain Modifications: The 4-aminobutyl group in the target compound enhances solubility due to its polar amino group, whereas the 2-(4-hydroxyphenyl)ethyl chain in Moupinamide contributes to π-π stacking interactions with proteins, as seen in its SARS-CoV-2 Mpro binding .
Aromatic Substitutions :
- The 4-hydroxy-3-methoxyphenyl moiety is conserved across analogs and critical for hydrogen bonding with biological targets (e.g., hydroxyl groups form bonds with viral proteases) .
- Additional methoxy groups (e.g., 2-methoxyethyl in Lycium barbarum compounds) may sterically hinder interactions, slightly reducing potency compared to simpler side chains .
Stereochemistry :
- The E-isomer (trans) of Moupinamide shows higher anti-inflammatory activity than the Z-isomer, likely due to better alignment with target binding pockets .
Preparation Methods
Natural Extraction from Plant Sources
The compound occurs naturally in select plant species, where it functions as a secondary metabolite. Extraction protocols typically involve solvent-based isolation followed by chromatographic purification.
Solvent Extraction
Methanol and ethanol are preferred solvents due to their ability to dissolve polar amides while preserving structural integrity. In Magnolia officinalis, dried bark is ground and subjected to methanol extraction (70% v/v, 48 hours), yielding a crude extract containing N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide alongside related alkaloids . Ethanol-water mixtures (50:50) at 60°C for 24 hours have also been effective in recovering this compound from Solanum tuberosum tubers, with yields averaging 0.12–0.15% dry weight .
Purification Techniques
Liquid-liquid partitioning using ethyl acetate and water removes non-polar contaminants. Subsequent column chromatography with silica gel (60–120 mesh) and gradient elution (chloroform:methanol, 9:1 to 4:1) isolates the target compound. Final purification via preparative HPLC (C18 column, acetonitrile:water + 0.1% formic acid) achieves >95% purity, as verified by LC-ESI-QTOF analysis .
Chemical Synthesis via Coupling Reactions
Synthetic routes focus on coupling 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with 1,4-diaminobutane (putrescine).
Activation of Carboxylic Acid
The carboxyl group of 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid is activated using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF). This forms a reactive NHS ester, which is then reacted with putrescine at 4°C for 12 hours under nitrogen atmosphere .
Reaction Scheme:
Optimization Parameters
-
Molar Ratio: A 1:1.2 ratio of acid to putrescine minimizes side products.
-
Temperature: Reactions below 10°C prevent thermal degradation of the enamide bond.
-
Yield: Typical yields range from 68–72%, with impurities including unreacted putrescine and dimerized byproducts .
Biosynthesis via Metabolic Engineering
Recent advances employ engineered plant cell cultures to produce the compound through redirected polyamine metabolism.
Pathway Engineering in Panax notoginseng Cells
Overexpression of Hordeum vulgare agmatine coumaroyltransferase (ACT) in Panax notoginseng cells shifts metabolic flux from endogenous feruloylputrescine to this compound. This is achieved by supplying excess putrescine and feruloyl-CoA precursors in culture media .
Key Findings:
-
Product Titer: Engineered cultures produce 340 mg/L of the compound, a 12-fold increase over wild-type strains.
-
Process Conditions: Optimal production occurs at pH 5.8, 25°C, and 150 rpm agitation in dark conditions .
Industrial-Scale Production Challenges
Scaling up synthesis presents hurdles in cost-efficiency and purity control.
Cost Analysis
Method | Cost per Gram (USD) | Purity (%) | Scalability |
---|---|---|---|
Natural Extraction | 420–480 | 95–97 | Low |
Chemical Synthesis | 220–260 | 98–99 | Moderate |
Metabolic Engineering | 180–210 | 90–92 | High |
Purification at Scale
Industrial HPLC systems with simulated moving bed (SMB) technology enhance throughput. A three-zone SMB unit achieves 99.5% purity with a productivity of 1.2 kg/day, reducing solvent consumption by 40% compared to batch chromatography .
Analytical Validation
Post-synthesis characterization ensures structural fidelity and pharmacological suitability.
Spectroscopic Confirmation
Stability Profiling
The compound degrades by 8–12% after 6 months at 25°C, necessitating storage at -20°C under argon. Lyophilization in amber vials extends shelf life to 24 months .
Properties
IUPAC Name |
N-(4-aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-19-13-10-11(4-6-12(13)17)5-7-14(18)16-9-3-2-8-15/h4-7,10,17H,2-3,8-9,15H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUVCMKSYKHYLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCCCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-13-3 | |
Record name | Feruloylputrescine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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